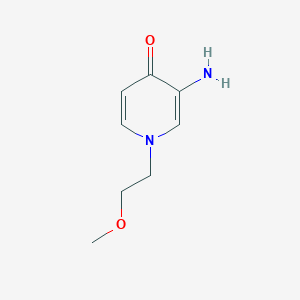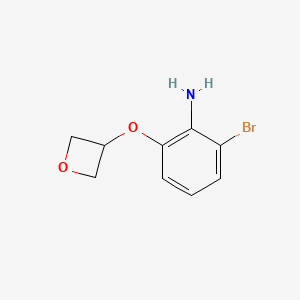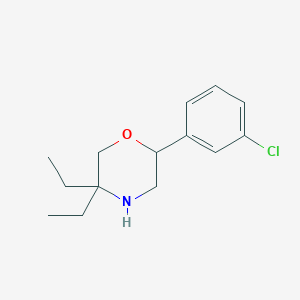
Methyl 2-(1-amino-2,2-dimethylcyclopentyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(1-amino-2,2-dimethylcyclopentyl)acetate is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol . This compound is of interest due to its unique structure, which includes a cyclopentyl ring substituted with an amino group and two methyl groups, as well as an ester functional group.
Métodos De Preparación
The synthesis of Methyl 2-(1-amino-2,2-dimethylcyclopentyl)acetate can be achieved through various synthetic routes. One common method involves the reaction of 2,2-dimethylcyclopentanone with methylamine to form the corresponding imine, which is then reduced to the amine. The resulting amine is then reacted with methyl chloroacetate to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Análisis De Reacciones Químicas
Methyl 2-(1-amino-2,2-dimethylcyclopentyl)acetate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 2-(1-amino-2,2-dimethylcyclopentyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl 2-(1-amino-2,2-dimethylcyclopentyl)acetate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and lead to various physiological effects .
Comparación Con Compuestos Similares
Methyl 2-(1-amino-2,2-dimethylcyclopentyl)acetate can be compared with similar compounds such as:
Methyl 2-(1-amino-2-methylcyclopentyl)acetate: This compound has a similar structure but lacks one methyl group on the cyclopentyl ring.
Methyl 2-(1-amino-2,2-dimethylcyclohexyl)acetate: This compound has a cyclohexyl ring instead of a cyclopentyl ring.
Methyl 2-(1-amino-2,2-dimethylcyclobutyl)acetate: This compound has a cyclobutyl ring instead of a cyclopentyl ring. The uniqueness of this compound lies in its specific ring structure and substitution pattern, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H19NO2 |
|---|---|
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
methyl 2-(1-amino-2,2-dimethylcyclopentyl)acetate |
InChI |
InChI=1S/C10H19NO2/c1-9(2)5-4-6-10(9,11)7-8(12)13-3/h4-7,11H2,1-3H3 |
Clave InChI |
FTNFQYOQCHHOQM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC1(CC(=O)OC)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


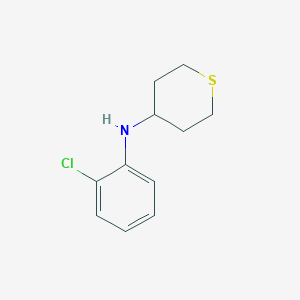
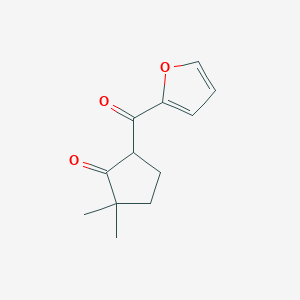
![4-Chloro-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13306087.png)
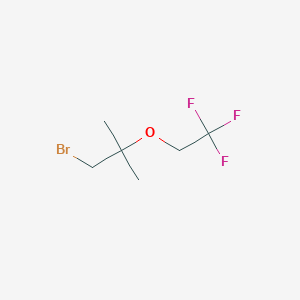
![2-Methyl-N-[3-(pyridin-3-yl)oxetan-3-yl]propane-2-sulfinamide](/img/structure/B13306097.png)
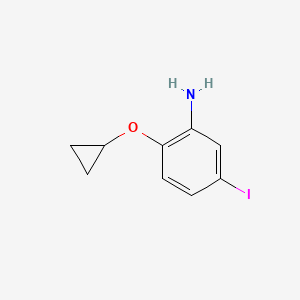

![4-[(2-Methylbutan-2-yl)oxy]pyrimidin-5-amine](/img/structure/B13306121.png)
![Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate](/img/structure/B13306126.png)
![Methyl 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13306131.png)
